![molecular formula C23H17N3O2 B2772976 N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide CAS No. 1808832-47-4](/img/structure/B2772976.png)
N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide
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Overview
Description
N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide, also known as CM-272, is a synthetic compound that belongs to the family of benzoquinoline carboxamides. CM-272 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide involves the inhibition of the enzyme Topoisomerase IIα, which is involved in DNA replication and cell division. N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide binds to the active site of Topoisomerase IIα and prevents its activity, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide has been shown to have anti-inflammatory effects. N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide is its high selectivity for Topoisomerase IIα, which reduces the potential for off-target effects. However, N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo studies.
Future Directions
Future research on N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide could focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of more potent and soluble analogs of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide could improve its efficacy and expand its therapeutic potential. Finally, studies on the pharmacokinetics and toxicity of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide could provide valuable information for its clinical development.
Synthesis Methods
The synthesis of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide involves the reaction of 2-methoxybenzylamine with 2-cyano-3-(4-nitrophenyl)acrylic acid, followed by reduction and cyclization to yield the final product. The synthesis method has been optimized to achieve high yields and purity of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide.
Scientific Research Applications
N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-28-21-11-5-4-9-18(21)20(14-24)26-23(27)19-13-15-7-2-3-8-16(15)17-10-6-12-25-22(17)19/h2-13,20H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZMRJAKBFNCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC3=CC=CC=C3C4=C2N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide |
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